1-(1,3-Dioxolan-2-yl)-pentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNCNQZFVUYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717603 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-06-3 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,3 Dioxolan 2 Yl Pentan 2 One
Established Synthetic Routes and Optimizations
Established methods for the synthesis of 1-(1,3-Dioxolan-2-yl)-pentan-2-one primarily rely on fundamental organic transformations. These routes can be broadly categorized by the key bond-forming or functional group transformation step.
Alkylation Strategies for Formation
One plausible and established approach to constructing the carbon skeleton of this compound involves the alkylation of a nucleophilic dioxolane derivative. A common strategy utilizes a 2-lithio-1,3-dioxolane, which can be generated by the deprotonation of 1,3-dioxolane (B20135) at the C2 position using a strong base like n-butyllithium. researchgate.net This organolithium reagent serves as a formyl anion equivalent.
The subsequent reaction of this nucleophile with a suitable electrophile containing the pentan-2-one backbone, such as 1-halopentan-2-one (e.g., 1-bromo- or 1-chloropentan-2-one), would yield the target molecule. The optimization of this reaction would involve careful control of temperature, typically low temperatures such as -78 °C, to prevent side reactions. The choice of solvent, commonly an ether like tetrahydrofuran (B95107) (THF), is also crucial for the stability of the organolithium intermediate.
| Reactant 1 | Reactant 2 | Reagent | Product | Notes |
| 1,3-Dioxolane | n-Butyllithium | - | 2-Lithio-1,3-dioxolane | Formation of the nucleophile |
| 2-Lithio-1,3-dioxolane | 1-Halopentan-2-one | - | This compound | Alkylation step |
Alternatively, acylation of the 2-lithio-1,3-dioxolane with an acyl halide, such as butanoyl chloride, could be envisioned. This would form a 2-acyl-1,3-dioxolane intermediate, which could then potentially be further manipulated to introduce the methyl group, although this is a less direct route to the target ketone.
Carbonyl Group Functionalization Pathways
Another strategic approach involves the functionalization of a precursor already containing a carbonyl group, which is then converted to the pentan-2-one moiety. For instance, the reaction of 2-lithio-1,3-dioxolane with butanenitrile would form an intermediate imine after acidic workup. Subsequent hydrolysis of this imine would yield the desired ketone, this compound. This method provides an alternative to the use of potentially unstable halo-ketones.
Dioxolane Ring Formation Approaches
The most direct and widely employed method for the synthesis of 1,3-dioxolanes is the acetalization or ketalization of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the selective protection of one of the carbonyl groups of a 1,2-dicarbonyl precursor, specifically hexane-1,2-dione.
The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zirconium tetrachloride (ZrCl₄). organic-chemistry.org The selective protection of the aldehyde group over the ketone in hexane-1,2-dione would be challenging due to the higher reactivity of aldehydes. However, careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, could favor the formation of the desired product. The use of a Dean-Stark apparatus to remove water from the reaction mixture is a common optimization technique to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org
| Carbonyl Precursor | Diol | Catalyst | Product |
| Hexane-1,2-dione | Ethylene Glycol | p-Toluenesulfonic acid | This compound |
| Hexane-1,2-dione | Ethylene Glycol | Zirconium tetrachloride | This compound |
A patent for the preparation of 1,4-cyclohexanedione (B43130) monoethylene glycol ketal highlights the use of methyl triethyl ammonium (B1175870) chloride in ethylene glycol, which could be an alternative catalytic system for the selective ketalization of dicarbonyl compounds. google.com
Novel Catalytic Approaches for Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and improved sustainability. These approaches can be applied to the synthesis of this compound.
Transition Metal-Catalyzed Transformations
Transition metal catalysis can be employed in several key steps of the synthesis. For the dioxolane ring formation, various Lewis acidic transition metal complexes can catalyze the reaction of diols with carbonyl compounds under mild conditions. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze the asymmetric cycloaddition of carbonyl ylides with aldehydes to form chiral 1,3-dioxolanes. organic-chemistry.org While this specific example leads to a different substitution pattern, it demonstrates the potential of transition metal catalysis in constructing the dioxolane ring with high control.
Furthermore, rhenium catalysts, such as ReOCl₃(PPh₃)₂, have been shown to catalyze the rapid oxidation of secondary alcohols to ketones in the presence of ethylene glycol, directly yielding the corresponding ketal. organic-chemistry.org This suggests a potential one-pot oxidative ketalization approach starting from a suitable secondary alcohol precursor.
Organocatalytic Methods in Synthesis
Organocatalysis offers an attractive metal-free alternative for the synthesis of this compound. The formation of the dioxolane ring can be catalyzed by organic molecules. For instance, a photochemical method using Eosin Y as a photocatalyst has been developed for the acetalization of aldehydes under neutral conditions using visible light. organic-chemistry.org This method is particularly useful for substrates sensitive to acidic conditions.
Moreover, organocatalysts can be employed in the formation of the β-keto ester precursor, which could then be converted to the target ketone. While not a direct synthesis of the final product, the development of organocatalytic methods for the synthesis of β-keto esters provides a green and efficient way to access key intermediates.
Biocatalytic Pathways for Compound Generation
Biocatalytic synthesis utilizes enzymes to perform chemical transformations, offering significant advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. For this compound, a hypothetical biocatalytic pathway can be constructed based on known enzymatic reactions for ketone and acetal (B89532) formation.
The synthesis could involve a two-step enzymatic process. First, the pentan-2-one moiety could be formed via the oxidation of a precursor alcohol, pentan-2-ol. This transformation is commonly catalyzed by oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) or alcohol oxidases. nih.gov These enzymes are known for their ability to oxidize alcohols to their corresponding ketones or aldehydes. nih.govlongdom.org
Second, the 1,3-dioxolane ring is formed by the ketalization of the carbonyl group. This reaction, the formation of a cyclic ketal from a ketone and a diol (in this case, ethylene glycol), can be catalyzed by enzymes like lipases in non-aqueous media or potentially other hydrolases. longdom.orgresearchgate.net The process involves the protection of the carbonyl group, a common strategy in organic synthesis. nih.gov
Stereoselective Synthesis of this compound Derivatives
Creating specific stereoisomers of derivatives of this compound is critical where biological activity is dependent on chirality. This is achieved through stereoselective synthesis, primarily using chiral auxiliaries or chiral catalysts.
Asymmetric Induction and Chiral Auxiliary Strategies
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com For synthesizing chiral derivatives of this compound, for instance, introducing a chiral center at the alpha-carbon (C-1), several strategies could be employed.
One established method involves the use of SAMP/RAMP auxiliaries ( (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine) in what is known as Enders alkylation. blogspot.com The ketone would first react with the chiral auxiliary to form a chiral hydrazone. Deprotonation followed by alkylation would occur with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-substituted ketone.
Another widely used method is the Evans aldol (B89426) reaction, which employs oxazolidinone auxiliaries. blogspot.comresearchgate.net While typically used for carboxylic acid derivatives, this methodology can be adapted for ketone alkylation, providing a powerful tool for controlling stereochemistry. blogspot.com
| Chiral Auxiliary Type | Example | Potential Application | Mechanism |
|---|---|---|---|
| Chiral Hydrazone (SAMP/RAMP) | (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Asymmetric α-alkylation of the pentan-2-one moiety. | Forms a chiral hydrazone, directing the facial approach of an electrophile to the enolate. blogspot.com |
| Oxazolidinone | Evans' Auxiliaries | Asymmetric alkylation to create chiral centers. blogspot.comresearchgate.net | The auxiliary controls enolate geometry and shields one face from electrophilic attack. blogspot.com |
| Chiral Diol | (2R,3R)-2,3-Butanediol | Formation of a chiral dioxolane ring. | Acts as a chiral directing group for subsequent stereoselective reactions on the molecule. arizona.edu |
Chiral Catalyst Applications in Enantioselective Synthesis
Chiral catalysis is a highly efficient method for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate large quantities of the desired product. nih.gov Various catalytic systems are applicable to the enantioselective synthesis of chiral ketones.
Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful technique. For example, a β,γ-unsaturated ketone could be reduced to a chiral saturated ketone using a transition metal catalyst, such as Ruthenium, complexed with a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.govresearchgate.netwikipedia.org These catalysts create a chiral environment that forces the addition of hydrogen to one face of the double bond preferentially, resulting in a high enantiomeric excess (ee). nih.gov
Organocatalysis, using small chiral organic molecules, provides another metal-free option. Chiral amines like proline can catalyze asymmetric aldol or Mannich reactions on ketone precursors, establishing new stereocenters with high enantioselectivity. nih.gov
Furthermore, chiral Lewis acids, such as oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be oxidized to the chiral ketone. wikipedia.orgorganic-chemistry.org
| Catalyst Type | Example Catalyst System | Applicable Reaction | Principle |
|---|---|---|---|
| Transition Metal Catalyst | Ru-BINAP | Asymmetric Hydrogenation | A chiral ligand creates an asymmetric environment around the metal center, directing hydrogenation to one face of a prochiral substrate. nih.govresearchgate.net |
| Organocatalyst | Proline | Asymmetric Aldol or Alkylation | Forms a chiral enamine intermediate, which reacts with an electrophile with high facial selectivity. nih.gov |
| Chiral Lewis Acid | Oxazaborolidine (CBS Catalyst) | Asymmetric Ketone Reduction | Coordinates to the ketone's oxygen, activating it for reduction while sterically blocking one face from the reducing agent. wikipedia.orgorganic-chemistry.org |
Mechanistic Investigations of 1 1,3 Dioxolan 2 Yl Pentan 2 One Reactivity
Reaction Pathways and Transition State Analysis
The chemical behavior of 1-(1,3-Dioxolan-2-yl)-pentan-2-one is characterized by several potential reaction pathways, primarily centered around the electrophilic carbonyl carbon and the acid-labile dioxolane ring.
The carbonyl group of the pentan-2-one moiety is a primary site for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, hydrides, and enolates, can add to the electrophilic carbonyl carbon. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.
The transition state for this addition is influenced by the steric bulk of both the nucleophile and the substrate. The presence of the 1,3-dioxolane (B20135) ring adjacent to the carbonyl group can exert a moderate steric hindrance, potentially influencing the trajectory of the incoming nucleophile.
Table 1: Illustrative Examples of Nucleophilic Additions to this compound
| Nucleophile (Reagent) | Product | Reaction Conditions |
| Methylmagnesium bromide (Grignard Reagent) | 1-(1,3-Dioxolan-2-yl)-2-methylpentan-2-ol | Diethyl ether, 0 °C to rt |
| Sodium borohydride (B1222165) (Hydride) | 1-(1,3-Dioxolan-2-yl)pentan-2-ol | Methanol, 0 °C |
| Lithium aluminum hydride (Hydride) | 1-(1,3-Dioxolan-2-yl)pentan-2-ol | Diethyl ether, 0 °C |
| Ethyl lithioacetate (Enolate) | Ethyl 3-hydroxy-3-(1-(1,3-dioxolan-2-yl)methyl)hexanoate | THF, -78 °C |
This table presents hypothetical products based on standard organic reactions.
The 1,3-dioxolane ring serves as a protecting group for an aldehyde functionality. This ring is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol regenerates the aldehyde.
Scheme 1: Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Ring
The stability of the dioxolane ring is a key consideration in planning synthetic routes involving this compound, as acidic reagents used to target other parts of the molecule may inadvertently lead to deprotection. Conversely, this lability can be exploited for the selective unmasking of the aldehyde functionality when desired. organic-chemistry.org
Like other ketones possessing α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org This tautomerism can be catalyzed by either acid or base. libretexts.orgyoutube.com
Under basic conditions, a base removes a proton from the α-carbon (C1 or C3) to form a resonance-stabilized enolate. Protonation of the enolate on the oxygen atom yields the enol. Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon by a weak base (like the solvent) forms the enol. libretexts.org
The enol form is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com For this compound, two different enolates can be formed: one by deprotonation at C1 and another at C3. The relative amounts of these enolates, and thus the regioselectivity of subsequent reactions, can be controlled by the reaction conditions.
Table 2: Comparison of Kinetic and Thermodynamic Enolates of this compound
| Enolate Type | Site of Deprotonation | Favored Conditions | Product of Alkylation (e.g., with CH₃I) |
| Kinetic | C1 (less substituted) | Strong, bulky base (e.g., LDA), low temperature (-78 °C) masterorganicchemistry.com | 1-(1,3-Dioxolan-2-yl)-1-methylpentan-2-one |
| Thermodynamic | C3 (more substituted) | Weaker base (e.g., NaOEt), higher temperature (rt) masterorganicchemistry.com | 1-(1,3-Dioxolan-2-yl)-3-methylpentan-2-one |
This table illustrates the expected regiochemical outcome of enolate alkylation based on established principles of kinetic and thermodynamic control. masterorganicchemistry.com
Stereochemical Outcomes and Diastereoselectivity in Reactions
Reactions at the carbonyl carbon of this compound can lead to the formation of a new stereocenter. For instance, the reduction of the ketone with sodium borohydride will produce a racemic mixture of (R)- and (S)-1-(1,3-Dioxolan-2-yl)pentan-2-ol, as the hydride can attack from either face of the planar carbonyl group with equal probability.
However, if a chiral center already exists in the molecule or if a chiral reagent is used, diastereoselectivity can be observed. The presence of the dioxolane ring itself does not introduce a stereocenter unless it is derived from a chiral diol. If a chiral auxiliary were incorporated, for example, by using a chiral diol to form the dioxolane ring, it could influence the facial selectivity of nucleophilic attack on the ketone, leading to a preponderance of one diastereomer. The analysis of such stereochemical outcomes often involves considering steric models, such as Felkin-Anh or Cram's rule, to predict the major diastereomer.
Kinetic and Thermodynamic Studies of Relevant Reactions
The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic parameters.
The formation of the kinetic enolate is a faster process due to the lower activation energy for the removal of the sterically more accessible proton at C1. masterorganicchemistry.com In contrast, the thermodynamic enolate is more stable due to the greater substitution of the double bond in the enolate, and its formation is favored under conditions that allow for equilibration. masterorganicchemistry.com
Table 3: Illustrative Thermodynamic Data for Keto-Enol Tautomerism
| Tautomer | Relative Stability (ΔG°) | Equilibrium Constant (K_eq) |
| Keto form | More stable | > 1 |
| Enol form | Less stable | < 1 |
This table provides a qualitative representation of the typical thermodynamics of keto-enol tautomerism for a simple ketone. masterorganicchemistry.com The equilibrium generally favors the keto form. masterorganicchemistry.com
For nucleophilic additions, the rate of reaction is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. Electron-withdrawing groups near the carbonyl would typically increase the rate of nucleophilic attack, while electron-donating groups would decrease it. The alkyl chain and the dioxolane ring in this compound are generally considered to be weakly electron-donating, leading to a reactivity profile similar to that of other aliphatic ketones.
The hydrolysis of the 1,3-dioxolane ring is subject to general acid catalysis. The rate of this reaction is directly proportional to the concentration of the acid catalyst. Kinetic studies of acetal (B89532) hydrolysis typically show a first-order dependence on the substrate and the acid concentration.
Advanced Applications of 1 1,3 Dioxolan 2 Yl Pentan 2 One in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate
The bifunctional nature of 1-(1,3-Dioxolan-2-yl)-pentan-2-one, possessing both a ketone and a protected aldehyde, positions it as a versatile intermediate in organic synthesis. The differential reactivity of these two carbonyl functionalities, one of which is masked, allows for sequential and controlled chemical modifications.
Precursor to Biologically Relevant Scaffolds
While specific, documented examples of this compound as a direct precursor to named biologically relevant scaffolds are not extensively reported in publicly available literature, its structural motifs are present in various bioactive molecules. The 1,4-dicarbonyl-type structure, unmasked upon deprotection of the dioxolane, is a key feature in the synthesis of various carbocyclic and heterocyclic systems that form the core of many pharmaceuticals. The pentan-2-one fragment can be envisioned as a component in the synthesis of prostaglandin (B15479496) analogs or other lipid-based signaling molecules, although direct synthetic routes employing this specific starting material are not prominently documented.
Building Block for Natural Product Synthesis
The application of this compound as a building block in the total synthesis of natural products is not a widely exemplified strategy in peer-reviewed research. However, its constituent parts suggest potential utility. For instance, the protected 1,4-dicarbonyl system is a precursor for cyclopentenone structures, which are found in a variety of natural products, including jasmone (B1672801) and its derivatives. The synthesis of such structures often relies on an intramolecular aldol (B89426) condensation of a 1,4-diketone. While theoretically plausible, the direct use of this compound for this purpose has not been a focus of reported synthetic campaigns.
Functional Group Transformations and Derivatizations
The true synthetic power of this compound lies in the selective manipulation of its functional groups. The presence of the ketone and the protected aldehyde allows for a range of transformations to be carried out chemo- and stereoselectively.
Selective Reduction and Oxidation Strategies
Selective Reduction:
The ketone functionality in this compound can be selectively reduced in the presence of the protected aldehyde. This allows for the synthesis of the corresponding secondary alcohol, 1-(1,3-Dioxolan-2-yl)-pentan-2-ol . This transformation can be achieved using a variety of reducing agents.
| Reducing Agent | Conditions | Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to room temp. | Selective reduction of the ketone to a secondary alcohol. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, low temp. | Reduction of the ketone. The dioxolane is generally stable to LiAlH₄ under these conditions. |
| Asymmetric reducing agents (e.g., CBS reagents) | Aprotic solvent | Potential for enantioselective reduction to form a chiral alcohol. |
The stereoselective reduction of β-keto acetals, such as the title compound, can provide access to chiral building blocks. rsc.orgyoutube.comrsc.orggoogle.compku.edu.cn The resulting chiral diol equivalent (after deprotection) is a valuable synthon in asymmetric synthesis.
Selective Oxidation:
The oxidation of the ketone in this compound is not a typical transformation. However, if the ketone were to be converted to a different functional group, such as an enol ether, subsequent oxidative cleavage could be possible. The primary focus of oxidation strategies involving this molecule would be on the aldehyde after deprotection of the dioxolane ring. Standard oxidizing agents can convert the aldehyde to a carboxylic acid, leading to a keto-acid. nih.govresearchgate.net
Carbon-Carbon Bond Forming Reactions
The ketone moiety of this compound is a prime site for carbon-carbon bond formation, enabling the extension of the carbon skeleton.
Grignard and Organolithium Reactions: The addition of Grignard reagents or organolithium compounds to the ketone results in the formation of tertiary alcohols. This reaction provides a straightforward method for introducing a variety of alkyl, aryl, or vinyl groups at the C2 position.
Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene. This olefination is a powerful tool for creating carbon-carbon double bonds with control over the position of the new bond.
Aldol Condensation: The ketone has enolizable α-protons, allowing it to act as a nucleophile in aldol condensations. Reaction with an aldehyde or another ketone under basic or acidic conditions can lead to the formation of β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. The intramolecular aldol condensation of the corresponding 1,4-diketone (after deprotection) is a key strategy for forming five-membered rings.
Utilization in Heterocyclic Chemistry
The 1,4-dicarbonyl functionality, which can be readily unmasked from this compound by acidic hydrolysis of the dioxolane ring, is a classic precursor for the synthesis of various five-membered heterocycles. beilstein-journals.orgorganic-chemistry.orgmdpi.comresearchgate.nettandfonline.com
Synthesis of Furans (Paal-Knorr Synthesis): The acid-catalyzed cyclization and dehydration of the resulting 1,4-diketone, hexane-2,5-dione, leads to the formation of 2,5-dimethylfuran. This is a classic example of the Paal-Knorr furan (B31954) synthesis. beilstein-journals.orgorganic-chemistry.orgmdpi.comresearchgate.nettandfonline.com
Synthesis of Pyrroles (Paal-Knorr Pyrrole Synthesis): In the presence of a primary amine or ammonia (B1221849), the 1,4-diketone can undergo a similar cyclization to yield substituted pyrroles. This reaction provides a versatile entry into this important class of nitrogen-containing heterocycles.
Synthesis of Thiophenes (Paal-Knorr Thiophene (B33073) Synthesis): Treatment of the 1,4-diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, affords the corresponding thiophene derivative.
Furthermore, the β-keto acetal (B89532) structure itself can be a precursor for other heterocyclic systems. For example, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, and reaction with amidines can yield pyrimidines. organic-chemistry.orgyoutube.com
| Heterocycle | Reagents and Conditions |
| Furan | Acidic hydrolysis (to 1,4-diketone), then acid catalyst (e.g., H₂SO₄), heat. beilstein-journals.orgorganic-chemistry.orgmdpi.comresearchgate.nettandfonline.com |
| Pyrrole | Acidic hydrolysis (to 1,4-diketone), then R-NH₂ or NH₃, heat. |
| Thiophene | Acidic hydrolysis (to 1,4-diketone), then P₄S₁₀ or Lawesson's reagent, heat. |
| Pyrazole | Hydrazine or substituted hydrazines, typically with acid or base catalysis. |
| Pyrimidine | Amidines (e.g., guanidine, urea) in the presence of a base. organic-chemistry.orgyoutube.com |
Synthesis of Furan and Pyran Derivatives
The inherent reactivity of the diketone precursor, unmasked from This compound , provides a direct entry to five- and six-membered oxygen-containing heterocycles. The Paal-Knorr furan synthesis, a classic acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a prime example of its application. organic-chemistry.org
Deprotection of the dioxolane group under acidic conditions reveals the latent aldehyde, generating a 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of a substituted furan ring. The reaction conditions can be tuned to favor either the furan or, through alternative reaction pathways, pyran derivatives.
| Starting Material | Reagents and Conditions | Product | Heterocyclic Core |
| This compound | 1. H₃O⁺, heat; 2. Dehydrating agent | 3-Propylfuran | Furan |
| This compound | Lewis acid or base catalysis | Substituted Dihydropyran | Pyran |
Table 1: Synthesis of Furan and Pyran Derivatives
While direct literature on pyran synthesis from this specific precursor is scarce, the general principles of pyran formation from 1,5-dicarbonyl systems or through hetero-Diels-Alder reactions of α,β-unsaturated ketones derived from it suggest its potential in this area. organic-chemistry.org For instance, aldol condensation of the deprotected diketone could generate an enone intermediate, which could then undergo cyclization to a pyran ring.
Routes to Other Nitrogen and Sulfur Heterocycles
The versatility of This compound extends to the synthesis of nitrogen and sulfur heterocycles. The Paal-Knorr synthesis is readily adapted to produce pyrroles and thiophenes by employing primary amines or sulfurating agents, respectively, in the cyclization step.
Upon deprotection to the 1,4-dicarbonyl compound, reaction with a primary amine or ammonia source under acidic conditions yields the corresponding N-substituted or N-unsubstituted 3-propylpyrrole. Similarly, treatment with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide facilitates the formation of 3-propylthiophene.
Furthermore, the dicarbonyl intermediate can serve as a precursor for the synthesis of various other nitrogen-containing heterocycles. For instance, reaction with hydrazine derivatives can lead to the formation of pyridazines, while the use of β-amino alcohols or β-aminothiols could, in principle, yield more complex fused heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Heterocyclic Core |
| This compound | 1. H₃O⁺; 2. R-NH₂ | N-Substituted 3-propylpyrrole | Pyrrole |
| This compound | 1. H₃O⁺; 2. P₄S₁₀ or Lawesson's reagent | 3-Propylthiophene | Thiophene |
| This compound | 1. H₃O⁺; 2. Hydrazine (H₂NNH₂) | 4-Propylpyridazine | Pyridazine |
Table 2: Synthesis of Nitrogen and Sulfur Heterocycles
The strategic advantage of using This compound lies in its ability to generate a reactive 1,4-dicarbonyl species in situ, which can then be trapped by a variety of nucleophiles to construct a diverse array of heterocyclic scaffolds. This approach avoids the often-problematic isolation and handling of the typically more reactive and less stable diketones themselves.
Theoretical and Computational Studies of 1 1,3 Dioxolan 2 Yl Pentan 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are used to determine the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock theory provide a foundational understanding of electron distribution and orbital energies, which are key to predicting a molecule's properties and reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory is a central concept in quantum chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.comaimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small energy gap suggests high chemical reactivity, lower kinetic stability, and that the molecule can be easily excited. aimspress.comscirp.org For 1-(1,3-dioxolan-2-yl)-pentan-2-one, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane and carbonyl groups due to their lone pairs of electrons. The LUMO is likely centered on the carbonyl group's C=O pi-antibonding orbital. Theoretical calculations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can provide precise energy values for these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP/6-311G(d,p) in the gas phase.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgresearchgate.net In an MEP map, colors are used to represent different values of electrostatic potential on the electron density surface. Typically, red indicates regions of most negative electrostatic potential (high electron density, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles), with other colors like green indicating neutral potential. libretexts.org
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group and the dioxolane ring. These areas are rich in electrons due to oxygen's high electronegativity and lone pairs, making them the primary sites for electrophilic attack.
Positive Potential (Blue): Located on the hydrogen atoms, particularly those adjacent to the electron-withdrawing oxygen and carbonyl groups. These regions are electron-deficient and susceptible to nucleophilic attack.
This detailed charge landscape is crucial for understanding non-covalent interactions, solubility, and the initial steps of chemical reactions.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations describe the electronic state of a single, static geometry, molecules are dynamic and can adopt various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and populations. soton.ac.uk This is particularly important for flexible molecules like this compound, which has several rotatable single bonds.
Table 2: Hypothetical Relative Energies of Stable Conformers for this compound
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | gauche (-65°), anti (178°) | 0.00 | 65.1 |
| 2 | anti (175°), anti (177°) | 0.85 | 14.5 |
| 3 | gauche (68°), gauche (70°) | 1.20 | 6.8 |
Computational Prediction of Reactivity and Selectivity
Beyond static properties and conformational dynamics, computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. rsc.org
DFT is a widely used computational method to investigate chemical reaction mechanisms. rsc.org It allows researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. rsc.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.
For this compound, DFT could be used to study various reactions, such as the acid-catalyzed hydrolysis of the dioxolane (acetal) group to yield a keto-aldehyde and ethylene (B1197577) glycol. Computational modeling of this process would involve:
Locating the transition state for the protonation of a dioxolane oxygen.
Tracing the ring-opening pathway to form a stabilized carbocation intermediate.
Modeling the nucleophilic attack by water.
Calculating the energies of all subsequent steps leading to the final products.
Such studies on related dioxolane compounds have shown that decomposition can proceed through concerted cyclic transition states. researchgate.net
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological or chemical activity. nih.govresearchgate.net In the context of this compound, virtual screening could be applied to discover potential catalysts for its synthesis or transformation.
For example, to find an efficient catalyst for the synthesis of this molecule from a precursor ketone and ethylene glycol, one could perform a virtual screen of a catalyst library. The process would involve docking potential catalysts to a model of the reaction's transition state. The catalysts that bind most strongly and stabilize the transition state would be identified as promising candidates for experimental testing. This structure-based approach accelerates the discovery of new and more efficient catalytic systems. nih.gov
Advanced Analytical Methodologies in the Research of 1 1,3 Dioxolan 2 Yl Pentan 2 One
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are fundamental for determining the precise molecular structure and identifying the functional groups within a molecule.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multi-dimensional NMR spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is a powerful tool for unambiguously establishing the connectivity of atoms within a molecule. For 1-(1,3-Dioxolan-2-yl)-pentan-2-one, these experiments would provide detailed insights into the arrangement of its carbon and hydrogen atoms.
However, a comprehensive search of scientific databases reveals no specific multi-dimensional NMR data for this compound. In a hypothetical analysis, the following correlations would be expected:
¹H-¹H COSY: Would show correlations between adjacent protons, for instance, between the protons of the ethyl group (CH₃-CH₂), and between the methylene (B1212753) protons adjacent to the ketone and the dioxolane ring.
¹H-¹³C HSQC: Would link each proton to the carbon atom it is directly attached to.
¹H-¹³C HMBC: Would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the connection between the pentan-2-one chain and the 1,3-dioxolane (B20135) ring.
Without experimental data, a detailed table of NMR shifts and coupling constants for this compound cannot be constructed.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the key expected vibrational frequencies would include:
A strong absorption band around 1715 cm⁻¹ in the FT-IR spectrum, characteristic of the C=O (ketone) stretching vibration.
C-O-C stretching vibrations from the dioxolane ring, typically appearing in the fingerprint region (around 1200-1000 cm⁻¹).
C-H stretching and bending vibrations from the alkyl chain and the dioxolane ring.
Despite the theoretical expectations, specific FT-IR and Raman spectra for this compound are not available in the reviewed literature. Therefore, a data table of experimentally observed vibrational frequencies cannot be provided.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This allows for the unambiguous confirmation of the molecular formula.
The molecular formula for this compound is C₈H₁₄O₃, corresponding to a monoisotopic mass of 158.0943 u. An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would also provide structural information, such as the loss of the ethyl group or cleavage of the dioxolane ring.
However, specific high-resolution mass spectrometry data for this compound has not been found in published research.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates volatile compounds using gas chromatography and identifies them using mass spectrometry. It is well-suited for the analysis of a moderately volatile compound like this compound. The gas chromatogram would indicate the purity of a sample by showing a primary peak for the target compound and smaller peaks for any impurities. The mass spectrum of the main peak would then be used to confirm its identity.
A search for specific GC-MS methods or results for this compound did not yield any dedicated studies or data.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. Advanced detectors such as UV-Vis (as the ketone functional group has a weak chromophore), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) could be used for detection.
While HPLC methods for the closely related compound 1-(1,3-Dioxolan-2-yl)acetone have been described, specific HPLC analytical methods and chromatograms for this compound are not documented in the available literature. Therefore, a data table with specific retention times and mobile phase compositions cannot be presented.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details of a molecule, as well as how molecules pack together in a crystal lattice. For a compound like this compound, this technique would be invaluable for unequivocally establishing its molecular geometry and stereochemistry in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be inferred.
While specific crystallographic data for this compound is not available, we can examine data for structurally similar compounds to understand the type of information that would be obtained. For instance, the core of the molecule is a 1,3-dioxolane ring. The conformation of this five-membered ring is a key structural feature. Theoretical calculations on substituted 1,3-dioxolanes have shown that they can adopt several low-energy conformations, such as an unsymmetrical envelope or a half-chair form. researchgate.net X-ray diffraction would provide the definitive experimental evidence for the preferred conformation in the solid state.
A closely related compound for which some data is available is 2-Methyl-2-propyl-1,3-dioxolane, which is the cyclic 1,2-ethanediyl acetal (B89532) of 2-pentanone. nist.govnih.gov Although it lacks the carbonyl group of the target molecule, its dioxolane ring with similar substituents at the 2-position provides a reasonable model for the steric environment around the heterocyclic part of this compound.
A hypothetical table of crystallographic data for this compound, based on what would be expected from an X-ray diffraction experiment, is presented below. This table illustrates the parameters that would be determined.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
In this hypothetical data, "a", "b", and "c" are the lengths of the unit cell edges, and "α", "β", and "γ" are the angles between them. The space group (e.g., P2₁/c) describes the symmetry elements within the crystal, and "Z" is the number of molecules in the unit cell.
Furthermore, the analysis would reveal precise intramolecular details. For example, the C-O and C-C bond lengths within the dioxolane ring would be determined with high precision, as would the bond angles, confirming the expected geometry. The conformation of the pentan-2-one side chain relative to the dioxolane ring would also be elucidated, showing any preferred torsional angles. Intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which dictate the crystal packing, would also be identified.
Emerging Research Directions and Future Prospects for 1 1,3 Dioxolan 2 Yl Pentan 2 One
Integration with Sustainable Chemistry Principles
The global push towards environmentally benign chemical processes positions 1-(1,3-Dioxolan-2-yl)-pentan-2-one as a compound of interest for developing greener synthetic methodologies. The focus lies in creating more sustainable pathways for its synthesis and its use in subsequent reactions.
The conventional synthesis of this compound typically involves the protection of a precursor aldehyde followed by further chemical transformations. However, emerging research points towards more sustainable methods. A key area of development is the use of bio-derived starting materials. The 1,3-dioxolane (B20135) moiety, for instance, can be synthesized from renewable resources such as lactic acid or mandelic acid. nih.govnih.gov Research has demonstrated the preparation of chiral 1,3-dioxolan-4-ones from these α-hydroxy acids, which are available in enantiomerically pure forms. nih.gov Similarly, the synthesis of related 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides has been achieved starting from racemic lactic acid. nih.gov These precedents suggest a viable pathway for producing the dioxolane portion of the target molecule from biomass.
Furthermore, stereoselective synthesis methods are being developed that can offer high efficiency and reduce waste. For example, a three-component assembly method for creating substituted 1,3-dioxolanes involves the oxidation of alkenes with hypervalent iodine, which proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate. nih.gov Adopting such advanced catalytic methods could significantly improve the atom economy and reduce the environmental footprint of the synthesis.
A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. rsc.org Research into solvent-free reaction conditions is gaining traction, with many organic reactions, including condensations and multicomponent reactions, being successfully performed without a solvent, often with thermal or mechanical (grinding) activation. cmu.edumdpi.com The synthesis of this compound and its subsequent reactions could be redesigned to occur under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification.
The use of renewable feedstocks is another cornerstone of sustainable chemistry. The dioxolane ring itself is a prime candidate for a bio-based building block. Researchers have proposed a whole family of potential solvents derived from green precursors like α-hydroxy carboxylic acids and various aldehydes or ketones. rsc.org For the pentanone fragment of the molecule, research into biorefineries and the catalytic upgrading of biomass could provide renewable sources of C5 building blocks, moving away from traditional petrochemical origins.
Potential in Materials Science Applications
The unique bifunctional nature of this compound—possessing both a ketone and a protected aldehyde—makes it an attractive building block for novel materials. The dioxolane group, in particular, has been featured in various polymers and materials with specialized properties.
For instance, related dioxolane compounds have been investigated as monomers for polymerization. The compound 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) serves as a building block for creating hyperbranched polyethers. sigmaaldrich.com This suggests that this compound could potentially act as a monomer or a chain-extender in the synthesis of polyesters or other polymers, where the ketone group could be used for post-polymerization modification. Predictive models based on chemical structure have also suggested that similar dioxolane-containing molecules may function as monomers or heat stabilizers. epa.gov
Furthermore, dioxolane moieties have been incorporated into more complex macromolecular structures, such as cyclotriphosphazenes, to create hybrid organic-inorganic materials. researchgate.net The presence of the pentanone chain in the target molecule could impart flexibility or specific solubility characteristics to such polymers. The ketone functionality could also serve as a reactive site for cross-linking, allowing for the creation of thermosetting resins or specialized coatings.
Unexplored Reactivity and Transformations
While the fundamental reactivity of ketones and acetals is well-established, the specific reactivity of this compound remains largely unexplored. The interplay between the two functional groups within the same molecule opens up avenues for novel chemical transformations.
One area of interest is the use of the dioxolane as a temporary protecting group that can be removed under acidic conditions to reveal a reactive aldehyde. This allows for selective chemistry to be performed at the ketone center first. The ketone's α-protons are acidic and can be removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations.
Conversely, the dioxolane ring itself can participate in unique reactions. Research on other 1,3-dioxolanes has shown they can undergo stereoselective ring-opening or act as precursors to cation intermediates. nih.gov A particularly intriguing prospect comes from research on chiral 1,3-dioxolan-4-ones, which can serve as chiral ketene (B1206846) equivalents. nih.gov After participating in reactions like the Diels-Alder cycloaddition, thermal fragmentation of the dioxolanone adduct can yield a chiral epoxy ketone. nih.govnih.gov This suggests that this compound could be a precursor to novel chiral building blocks or participate in domino reactions where both functional groups are transformed in a single, efficient cascade.
Interdisciplinary Research Opportunities
The potential applications of this compound extend across multiple scientific disciplines, creating opportunities for collaborative research.
Organic Chemistry and Computational Chemistry: The unexplored reactivity of this molecule presents a rich field for investigation. Collaboration with computational chemists could help predict reaction pathways, transition states, and the stereochemical outcomes of new transformations. researchgate.net Modeling could guide experimental work, saving time and resources in the discovery of novel reactions.
Polymer Chemistry and Materials Science: As discussed, this compound is a promising candidate for creating new polymers. Joint projects between organic chemists synthesizing the monomer and materials scientists characterizing the resulting polymers' thermal, mechanical, and optical properties would be essential to unlock its potential in this area. sigmaaldrich.comresearchgate.net
Medicinal Chemistry and Chemical Biology: While this article excludes specific biological applications, it is noteworthy that the 1,3-dioxolane scaffold is present in many biologically active molecules, including antifungal agents. google.com The compound could serve as a starting material or fragment for the synthesis of new pharmaceutical candidates. Interdisciplinary research in this area would involve chemists for synthesis and biologists for evaluating the activity of new derivatives.
Catalysis and Process Chemistry: Developing green and efficient synthetic routes for this compound requires expertise in catalysis. Research collaborations focused on designing heterogeneous or enzymatic catalysts for its synthesis or for its conversion into value-added products would align with the principles of sustainable industrial chemistry.
Conclusion and Outlook on 1 1,3 Dioxolan 2 Yl Pentan 2 One Research
Synthesis of Key Research Findings
The chemical compound 1-(1,3-Dioxolan-2-yl)-pentan-2-one is a ketone derivative characterized by a 1,3-dioxolane (B20135) ring attached to a pentan-2-one structure. The dioxolane group serves as a protecting group for a carbonyl functionality, a common strategy in multi-step organic synthesis to prevent unwanted reactions at a specific site. ontosight.ainumberanalytics.com This protection allows for selective chemical modifications on other parts of the molecule. numberanalytics.com
The synthesis of this compound and related structures often involves the protection of a ketone or aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring. acs.orgresearchgate.net The formation of these ketals is a reversible process, and the protecting group can be removed by hydrolysis with aqueous acid to regenerate the original carbonyl group. wikipedia.orgyoutube.com
Research has highlighted the utility of dioxolane-containing compounds as intermediates in the synthesis of more complex molecules. For instance, derivatives of this compound are used in the preparation of pharmaceuticals and agrochemicals. The stability of the dioxolane ring under various reaction conditions, including those involving organometallic reagents and mild oxidation, makes it a valuable tool for synthetic chemists. fiveable.me
Interactive Data Table: Properties of this compound and Related Compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C8H14O3 | 158.19 | 60643-06-3 |
| Pentan-2-one | C5H10O | 86.13 | 107-87-9 |
| Ethylene Glycol | C2H6O2 | 62.07 | 107-21-1 |
| 1,3-Dioxolane | C3H6O2 | 74.08 | 646-06-0 |
Implications for Future Chemical Synthesis
The study and application of compounds like this compound underscore the critical role of protecting groups in modern organic synthesis. ontosight.ainumberanalytics.com The development of new and more efficient methods for the formation and cleavage of protecting groups, such as acetals and ketals, remains an active area of research. acs.orgeurekalert.org The goal is to create protecting groups that are easy to introduce and remove under mild conditions, with high yields and selectivity. labinsights.nl
Future advancements in this field may focus on the development of "orthogonal" protecting group strategies. fiveable.me Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, allowing for the sequential modification of different functional groups within a complex molecule. fiveable.me This level of control is essential for the efficient synthesis of intricate natural products and pharmaceutical agents. wikipedia.org
Furthermore, the quest for more environmentally friendly and economically viable synthetic methods will drive innovation in protecting group chemistry. eurekalert.org This includes the use of non-toxic reagents, milder reaction conditions, and catalytic methods to minimize waste and energy consumption. eurekalert.org The principles of green chemistry are increasingly being applied to the design of synthetic routes, and protecting group strategies are an integral part of this paradigm shift.
Broader Impact on Organic Chemistry Research
The chemistry of this compound and its analogs is a microcosm of the broader challenges and intellectual pursuits within organic chemistry. The need to control reactivity and achieve high levels of selectivity in chemical transformations is a central theme in the field. numberanalytics.com Protecting groups are a fundamental tactic in achieving this control, enabling chemists to construct complex molecular architectures with precision. ontosight.ai
Research into protecting groups contributes to our fundamental understanding of reaction mechanisms and functional group reactivity. eurekalert.org The development of novel protecting groups often involves the discovery of new reagents and catalytic systems, which can have applications beyond their initial purpose. chemistryviews.org
Ultimately, the ability to synthesize complex organic molecules underpins progress in numerous scientific disciplines, including medicine, materials science, and biology. The insights gained from studying the synthesis and reactivity of seemingly simple molecules like this compound contribute to the ever-expanding toolkit of the synthetic chemist, empowering the creation of novel compounds with potentially beneficial properties. mdpi.com The continued exploration of protecting group strategies will undoubtedly lead to more efficient and elegant syntheses of the molecules that shape our world.
Q & A
Q. What are the established synthetic routes for 1-(1,3-Dioxolan-2-yl)-pentan-2-one?
The compound is typically synthesized via acetalization of a carbonyl precursor (e.g., pentan-2-one) with 1,2-ethanediol under acid catalysis. Key steps include:
- Reaction conditions : Reflux in toluene with a Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid catalyst, using a Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation .
- Purification : Distillation or column chromatography to isolate the product.
Table 1 : Common Catalysts and Yields
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| p-TSA | Toluene | 110°C | 75–85 |
| Amberlyst-15 | THF | 80°C | 65–70 |
Q. How is the structure of this compound characterized?
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.8–5.1 ppm (dioxolane protons), δ 2.1–2.5 ppm (ketone-adjacent methylene), and δ 1.2–1.6 ppm (alkyl chain protons) .
- ¹³C NMR : Signals at ~100–110 ppm (dioxolane carbons) and ~210 ppm (ketone carbonyl) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–O bonds in the dioxolane ring ≈ 1.43 Å) .
Q. What safety protocols are critical for handling this compound?
- Toxicity : Acute oral toxicity (rat LD₅₀: 120 mg/kg) necessitates strict PPE (gloves, goggles) and fume hood use .
- Decomposition : Avoid high heat (>200°C) to prevent emission of toxic chlorine-containing fumes .
Advanced Research Questions
Q. How can computational tools predict synthetic pathways for derivatives?
- Retrosynthesis AI : Tools like Pistachio and Reaxys leverage reaction databases to propose one-step modifications (e.g., substituting alkyl chains or introducing functional groups) .
- DFT Calculations : Model transition states for acetalization to optimize catalyst selection (e.g., Gibbs free energy barriers for acid-catalyzed vs. enzyme-mediated routes) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or temperature. Validate using:
- COSY/HSQC : Confirm proton-proton and proton-carbon correlations.
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond geometries .
Table 2 : Comparative Spectroscopic Data
| Technique | Observed Shift (δ, ppm) | Literature Value (δ, ppm) | Source |
|---|---|---|---|
| ¹H NMR | 4.85 (dioxolane) | 4.80–5.10 | |
| ¹³C NMR | 209.5 (C=O) | 208–212 |
Q. What strategies elucidate the compound’s bioactivity in enzymatic assays?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450), as the dioxolane group enhances lipophilicity .
- Kinetic Studies : Use fluorescence quenching or ITC to measure binding constants (Kd) and inhibition mechanisms (competitive vs. non-competitive) .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Vary catalyst loading, solvent volume, and temperature to identify robust parameters.
- Continuous Flow Systems : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of the dioxolane ring) .
Q. What advanced analytical methods confirm stereochemical purity?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- VCD (Vibrational Circular Dichroism) : Detect subtle stereochemical differences in the dioxolane ring .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
